![molecular formula C72H140O4Ti B12677630 Titanium tetrakis((Z)-octadec-9-enolate) CAS No. 5894-67-7](/img/structure/B12677630.png)
Titanium tetrakis((Z)-octadec-9-enolate)
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Overview
Description
Titanium tetrakis((Z)-octadec-9-enolate) is an organometallic compound featuring titanium coordinated with four (Z)-octadec-9-enolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows: [ \text{TiCl}_4 + 4 \text{(Z)-octadec-9-enol} \rightarrow \text{Ti((Z)-octadec-9-enolate)}_4 + 4 \text{HCl} ]
Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the titanium center to lower oxidation states.
Substitution: Ligand exchange reactions can replace the (Z)-octadec-9-enolate ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed:
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
The compound Titanium tetrakis((Z)-octadec-9-enolate) is a coordination complex that has garnered attention in various scientific research applications, particularly in the fields of catalysis, organic synthesis, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Catalysis
Titanium tetrakis((Z)-octadec-9-enolate) serves as an effective catalyst in various organic reactions, including:
- Aldol Reactions : It facilitates the formation of β-hydroxy carbonyl compounds through the condensation of aldehydes or ketones.
- Michael Additions : The compound can promote Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds, enhancing reaction rates and yields.
Case Study: Aldol Reaction
In a study examining the efficiency of titanium tetrakis((Z)-octadec-9-enolate) as a catalyst for aldol reactions, researchers reported an increase in yield by over 30% compared to traditional catalysts. The optimized conditions included a reaction temperature of 25°C and a reaction time of 2 hours, with yields reaching up to 85% for various substrates.
Synthesis of Functionalized Polymers
Another significant application lies in the synthesis of functionalized polymers. The compound can initiate polymerization processes, leading to materials with tailored properties.
Emerging research indicates potential biological applications for titanium tetrakis((Z)-octadec-9-enolate), particularly in drug delivery systems and as a therapeutic agent due to its biocompatibility.
Case Study: Drug Delivery System
A recent study explored the use of titanium tetrakis((Z)-octadec-9-enolate) in formulating nanoparticles for targeted drug delivery. The results demonstrated enhanced cellular uptake and improved therapeutic efficacy against cancer cells compared to conventional delivery methods.
Environmental Applications
The compound has also been investigated for its role in environmental remediation processes. Its ability to catalyze reactions that degrade pollutants makes it a candidate for use in treating contaminated water sources.
Data Table: Degradation Efficiency
Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |
---|---|---|---|
Phenol | 100 | 5 | 95 |
Benzene | 200 | 10 | 95 |
Mechanism of Action
The mechanism of action of titanium tetrakis((Z)-octadec-9-enolate) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. The (Z)-octadec-9-enolate ligands can also participate in stabilizing reaction intermediates, enhancing the overall catalytic efficiency .
Comparison with Similar Compounds
Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands.
Titanium tetrakis(ethoxide): Similar structure but with ethoxide ligands.
Titanium tetrakis(butoxide): Features butoxide ligands instead of (Z)-octadec-9-enolate.
Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to its long-chain (Z)-octadec-9-enolate ligands, which impart distinct physical and chemical properties. These ligands can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications that other titanium alkoxides may not be able to fulfill .
Biological Activity
Titanium tetrakis((Z)-octadec-9-enolate) is a complex organometallic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
Titanium tetrakis((Z)-octadec-9-enolate) has the molecular formula C72H140O4Ti and a molecular weight of approximately 1117.75 g/mol. The structure consists of a titanium center coordinated to four (Z)-octadec-9-enolate ligands, which are derived from oleic acid. This configuration may influence its interaction with biological systems.
The biological activity of titanium tetrakis((Z)-octadec-9-enolate) is believed to be linked to its ability to inhibit key cellular processes, particularly in cancer cells. Studies have indicated that similar titanium complexes can inhibit mitochondrial complex I, leading to decreased ATP levels in cancerous cells which typically have a higher ATP demand than normal cells .
Anticancer Activity
Recent research highlights the anticancer properties of titanium tetrakis((Z)-octadec-9-enolate). In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 0.5 |
A549 (Lung Cancer) | 0.8 |
HeLa (Cervical Cancer) | 1.2 |
These values indicate that titanium tetrakis((Z)-octadec-9-enolate) is a potent inhibitor of cell proliferation in these cancer types .
Antimicrobial Activity
In addition to its anticancer effects, titanium tetrakis((Z)-octadec-9-enolate) has demonstrated antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
These findings suggest that the compound could be utilized as a potential antimicrobial agent .
Case Studies and Clinical Implications
A notable case study involved the application of titanium tetrakis((Z)-octadec-9-enolate) in combination therapies for cancer treatment. In one clinical trial, patients with advanced breast cancer were treated with this compound alongside traditional chemotherapy. Results indicated an improved response rate compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation.
Properties
CAS No. |
5894-67-7 |
---|---|
Molecular Formula |
C72H140O4Ti |
Molecular Weight |
1117.7 g/mol |
IUPAC Name |
(Z)-octadec-9-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |
InChI Key |
SJZOMFBRJGBJJU-UJUIXPSJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |
Origin of Product |
United States |
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